Cas no 1495469-10-7 (5-Cyclopropylpentan-1-amine)

5-Cyclopropylpentan-1-amine 化学的及び物理的性質

名前と識別子

-

- EN300-1832950

- SCHEMBL129839

- 5-cyclopropylpentan-1-amine

- 1495469-10-7

- 5-Cyclopropylpentan-1-amine

-

- インチ: 1S/C8H17N/c9-7-3-1-2-4-8-5-6-8/h8H,1-7,9H2

- InChIKey: OXAXYMIJZFAHQX-UHFFFAOYSA-N

- ほほえんだ: NCCCCCC1CC1

計算された属性

- せいみつぶんしりょう: 127.136099547g/mol

- どういたいしつりょう: 127.136099547g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 9

- 回転可能化学結合数: 5

- 複雑さ: 67

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 26Ų

5-Cyclopropylpentan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1832950-10.0g |

5-cyclopropylpentan-1-amine |

1495469-10-7 | 95% | 10g |

$4236.0 | 2023-06-03 | |

| Enamine | EN300-1832950-5.0g |

5-cyclopropylpentan-1-amine |

1495469-10-7 | 95% | 5g |

$2858.0 | 2023-06-03 | |

| Aaron | AR02898I-5g |

5-cyclopropylpentan-1-amine |

1495469-10-7 | 95% | 5g |

$3955.00 | 2023-12-16 | |

| 1PlusChem | 1P028906-5g |

5-cyclopropylpentan-1-amine |

1495469-10-7 | 95% | 5g |

$3595.00 | 2024-06-20 | |

| 1PlusChem | 1P028906-2.5g |

5-cyclopropylpentan-1-amine |

1495469-10-7 | 95% | 2.5g |

$2449.00 | 2024-06-20 | |

| Aaron | AR02898I-1g |

5-cyclopropylpentan-1-amine |

1495469-10-7 | 95% | 1g |

$1381.00 | 2025-02-15 | |

| Enamine | EN300-1832950-10g |

5-cyclopropylpentan-1-amine |

1495469-10-7 | 95% | 10g |

$4236.0 | 2023-09-19 | |

| 1PlusChem | 1P028906-50mg |

5-cyclopropylpentan-1-amine |

1495469-10-7 | 95% | 50mg |

$335.00 | 2024-06-20 | |

| Enamine | EN300-1832950-0.5g |

5-cyclopropylpentan-1-amine |

1495469-10-7 | 95% | 0.5g |

$768.0 | 2023-09-19 | |

| Enamine | EN300-1832950-1.0g |

5-cyclopropylpentan-1-amine |

1495469-10-7 | 95% | 1g |

$986.0 | 2023-06-03 |

5-Cyclopropylpentan-1-amine 関連文献

-

Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081

-

Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490

-

Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726

-

Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342

-

Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167

-

Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112

-

J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006

-

Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563

-

Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352

-

Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977

5-Cyclopropylpentan-1-amineに関する追加情報

5-Cyclopropylpentan-1-amine: A Comprehensive Overview

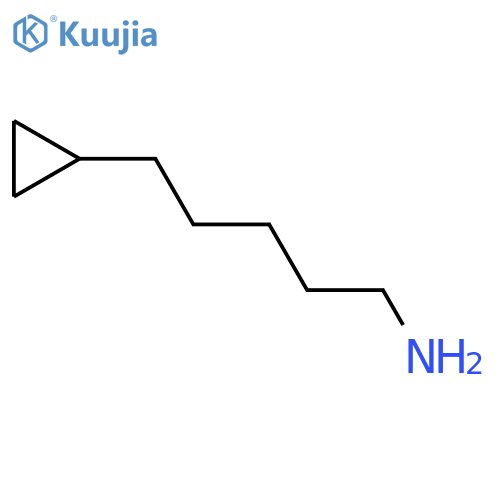

5-Cyclopropylpentan-1-amine, also known by its CAS number 1495469-10-7, is an organic compound that has garnered significant attention in the fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a cyclopropyl group with a pentanamine backbone. The integration of these structural elements imparts distinctive chemical properties, making it a subject of interest for researchers and industry professionals alike.

The molecular structure of 5-Cyclopropylpentan-1-amine consists of a five-carbon chain (pentane) with an amine group (-NH2) at the terminal position and a cyclopropyl group attached to the fifth carbon. This configuration not only enhances the compound's stability but also contributes to its reactivity in various chemical reactions. The cyclopropyl group, being a three-membered ring with high ring strain, adds complexity to the molecule's behavior, making it a valuable component in the synthesis of advanced materials and pharmaceuticals.

Recent studies have highlighted the potential of 5-Cyclopropylpentan-1-amine in drug discovery. Its ability to form stable bonds with other molecules makes it a promising candidate for developing new therapeutic agents. For instance, researchers have explored its role in creating bioactive compounds that target specific proteins involved in diseases such as cancer and neurodegenerative disorders. The compound's unique properties allow for precise molecular interactions, which are crucial in drug design.

In addition to its pharmaceutical applications, 5-Cyclopropylpentan-1-amine has found utility in the field of materials science. Its structural versatility enables it to serve as a building block for synthesizing polymers with enhanced mechanical and thermal properties. Recent advancements in polymer chemistry have demonstrated how this compound can be used to create high-performance materials suitable for aerospace and automotive industries.

The synthesis of 5-Cyclopropylpentan-1-amine involves a multi-step process that typically begins with the preparation of the cyclopropane ring. This is followed by alkylation or substitution reactions to attach the amine group. Researchers have optimized these steps to improve yield and purity, ensuring that the compound meets the stringent requirements of modern industrial applications.

From an environmental perspective, 5-Cyclopropylpentan-1-amine has been studied for its biodegradability and eco-friendly properties. Recent research indicates that under certain conditions, the compound can undergo enzymatic degradation, reducing its environmental footprint. This finding is particularly significant as industries increasingly prioritize sustainable practices.

In conclusion, 5-Cyclopropylpentan-1-amine, with its CAS number 1495469-10-7, stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure, combined with recent research advancements, positions it as a key player in future innovations within chemistry and related fields.

1495469-10-7 (5-Cyclopropylpentan-1-amine) 関連製品

- 1181457-93-1(3-{5,7-Dimethylpyrazolo1,5-apyrimidin-2-yl}propan-1-amine Dihydrochloride)

- 2228736-94-3(1-(2-bromo-1,3-thiazol-4-yl)-2,2-difluorocyclopropan-1-amine)

- 2210-79-9(2-(2-methylphenoxymethyl)oxirane)

- 1154199-53-7(1-(4-fluorophenyl)-3-(propan-2-yl)-1H-pyrazol-5-amine)

- 1072-72-6(Tetrahydrothiopyran-4-one)

- 2241123-13-5((2-Bromophenyl)-[(1R,2S)-2-phenylcyclopropyl]methanamine;hydrochloride)

- 2228437-72-5(2-5-(4-fluorophenyl)furan-2-ylethane-1-sulfonyl chloride)

- 2167610-37-7(1-(4-bromo-1-methyl-1H-pyrazol-5-yl)methylcyclopropane-1-carbaldehyde)

- 10031-24-0(dibromostannane)

- 862810-50-2(N-(5-{imidazo1,2-apyrimidin-2-yl}-2-methylphenyl)-2-phenylbutanamide)